Superior Inhibitory Potency Against Cardiac RIPDE Subtype Compared to Pimobendan, Indolidan, and Imazodan
Bemoradan exhibits significantly higher affinity for the canine cardiac rolipram-insensitive cAMP phosphodiesterase (RIPDE) subtype than other PDE III inhibitors. Competitive inhibition Ki values demonstrate that bemoradan is 3.9-fold more potent than pimobendan, 2.8-fold more potent than indolidan, and 26.1-fold more potent than imazodan [1].
| Evidence Dimension | Inhibition constant (Ki) against canine cardiac RIPDE |
|---|---|
| Target Compound Data | 0.023 μM |
| Comparator Or Baseline | Pimobendan (0.09 μM), Indolidan (0.065 μM), Imazodan (0.60 μM) |
| Quantified Difference | Bemoradan Ki is 0.023 μM vs. Pimobendan 0.09 μM (3.9-fold lower), Indolidan 0.065 μM (2.8-fold lower), Imazodan 0.60 μM (26.1-fold lower). |
| Conditions | Lineweaver-Burk analysis in canine cardiac muscle cAMP PDE assay with rolipram to inhibit RSPDE. |
Why This Matters
This superior potency indicates bemoradan can achieve greater PDE III inhibition at lower concentrations, a critical factor for in vitro assay sensitivity and reducing potential off-target effects in complex biological systems.
- [1] Moore, J. B., Combs, D. W., & Tobia, A. J. (1991). Bemoradan—a novel inhibitor of the rolipram-insensitive cyclic AMP phosphodiesterase from canine heart tissue. Biochemical Pharmacology, 42(3), 679-683. View Source
